molecular formula C15H18F5N3S B14764215 1-[2-(Dimethylamino)cyclohexyl]-3-(2,3,4,5,6-pentafluorophenyl)thiourea

1-[2-(Dimethylamino)cyclohexyl]-3-(2,3,4,5,6-pentafluorophenyl)thiourea

Cat. No.: B14764215
M. Wt: 367.4 g/mol
InChI Key: AGKAFOPEHJFQHE-UHFFFAOYSA-N
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Description

1-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-3-(perfluorophenyl)thiourea is a chiral thiourea catalyst that has emerged as an efficient class of organocatalysts due to its unique dual hydrogen-bonding capacity. This compound is widely used in asymmetric synthesis, chiral resolution, and chiral analysis, making it a valuable tool in chemical synthesis and drug development.

Preparation Methods

The synthesis of 1-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-3-(perfluorophenyl)thiourea typically involves the reaction of 2-(dimethylamino)cyclohexylamine with perfluorophenyl isothiocyanate under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product . Industrial production methods may involve scaling up this reaction using continuous flow reactors to achieve consistent quality and efficiency .

Chemical Reactions Analysis

1-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-3-(perfluorophenyl)thiourea undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or thiols.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted thioureas.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include various substituted thioureas, sulfoxides, sulfones, amines, and thiols .

Scientific Research Applications

1-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-3-(perfluorophenyl)thiourea has a wide range of scientific research applications, including:

    Chemistry: It is used as a chiral catalyst in asymmetric synthesis, enabling the production of enantiomerically pure compounds.

    Biology: This compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

    Industry: The compound is used in the production of fine chemicals and pharmaceuticals, where its chiral properties are highly valued.

Mechanism of Action

The mechanism of action of 1-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-3-(perfluorophenyl)thiourea involves its dual hydrogen-bonding capacity, which allows it to interact with various molecular targets. The compound forms stable hydrogen bonds with substrates, facilitating their activation and subsequent reaction. This dual hydrogen-bonding mechanism is crucial for its effectiveness as a chiral catalyst in asymmetric synthesis.

Comparison with Similar Compounds

1-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-3-(perfluorophenyl)thiourea is unique due to its dual hydrogen-bonding capacity and chiral properties. Similar compounds include:

    1-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-3-(trifluoromethyl)thiourea: This compound also exhibits chiral properties but has different electronic and steric effects due to the presence of the trifluoromethyl group.

    1-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-3-(methyl)thiourea: This compound has a simpler structure and is less sterically hindered, making it less effective as a chiral catalyst.

The uniqueness of 1-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-3-(perfluorophenyl)thiourea lies in its ability to form stable hydrogen bonds with a wide range of substrates, making it a versatile and efficient chiral catalyst.

Properties

Molecular Formula

C15H18F5N3S

Molecular Weight

367.4 g/mol

IUPAC Name

1-[2-(dimethylamino)cyclohexyl]-3-(2,3,4,5,6-pentafluorophenyl)thiourea

InChI

InChI=1S/C15H18F5N3S/c1-23(2)8-6-4-3-5-7(8)21-15(24)22-14-12(19)10(17)9(16)11(18)13(14)20/h7-8H,3-6H2,1-2H3,(H2,21,22,24)

InChI Key

AGKAFOPEHJFQHE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CCCCC1NC(=S)NC2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

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